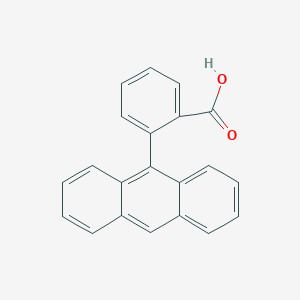
2-Anthracen-9-ylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anthracen-10-yl)benzoic acid is an organic compound that features an anthracene moiety attached to a benzoic acid group. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, known for its photophysical and photochemical properties . The combination of anthracene and benzoic acid in this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-10-yl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(Anthracen-10-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Anthracen-10-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracen-10-ylmethanol.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
2-(Anthracen-10-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its role in drug development and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 2-(Anthracen-10-yl)benzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid functionalities. The anthracene moiety can intercalate with DNA, affecting its structure and function, while the carboxylic acid group can form hydrogen bonds with biological molecules . These interactions can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2-(Anthracen-10-yl)benzoic acid is unique due to the presence of both anthracene and benzoic acid moieties, which confer distinct photophysical properties and biological activities. The combination of these two functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C21H14O2 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-anthracen-9-ylbenzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)19-12-6-5-11-18(19)20-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)20/h1-13H,(H,22,23) |
Clé InChI |
RSUGKEKLGCTRBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


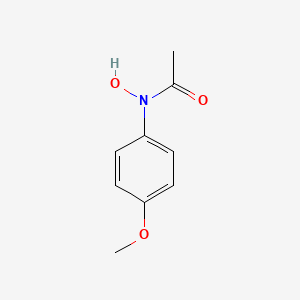
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
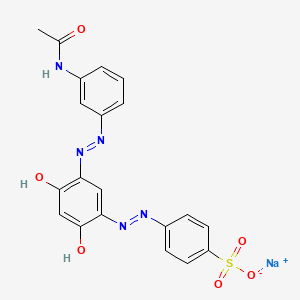
(2-propanolato)-](/img/structure/B13783717.png)

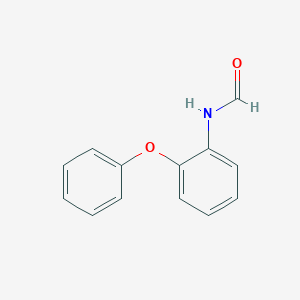
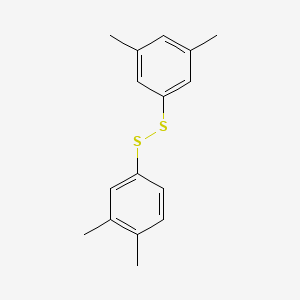
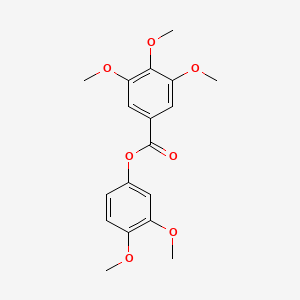

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)


